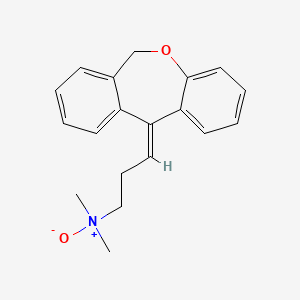

Doxepin N-oxide, (E)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Doxepin N-oxide, (E)- is a derivative of the tricyclic antidepressant doxepin. It is formed through the N-oxidation of doxepin, resulting in a compound with distinct chemical properties. Doxepin itself is known for its use in treating depression, anxiety, and insomnia. The N-oxide form, however, is primarily studied for its metabolic and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Doxepin N-oxide, (E)- typically involves the oxidation of doxepin. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the N-oxide .

Industrial Production Methods

Industrial production of Doxepin N-oxide, (E)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Doxepin N-oxide, (E)- undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert the N-oxide back to the parent doxepin.

Substitution: The compound can undergo substitution reactions where the N-oxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Higher oxidized derivatives.

Reduction: Doxepin.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Doxepin N-oxide, (E)- has several applications in scientific research:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its metabolic pathways and interactions with biological molecules.

Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Doxepin N-oxide, (E)- involves its interaction with various molecular targets. It is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound doxepin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and alleviation of depressive symptoms .

Comparison with Similar Compounds

Similar Compounds

Doxepin: The parent compound, used as an antidepressant.

Dosulepin: Another tricyclic antidepressant with similar pharmacological properties.

Clomipramine: A tricyclic antidepressant used to treat obsessive-compulsive disorder.

Uniqueness

Doxepin N-oxide, (E)- is unique due to its distinct metabolic profile. Unlike its parent compound, it is primarily studied for its pharmacokinetic properties rather than its therapeutic effects. This makes it a valuable compound for understanding the metabolism and biotransformation of tricyclic antidepressants .

Biological Activity

Doxepin N-oxide (E) is a metabolite of the tricyclic antidepressant doxepin, primarily formed through the action of cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. Understanding its biological activity is crucial for comprehending the pharmacological profile of doxepin and its therapeutic implications.

Metabolism and Formation

Doxepin undergoes extensive metabolism, with the formation of various metabolites, including the active metabolite N-desmethyldoxepin and the inactive doxepin N-oxide. The metabolic pathway can be summarized as follows:

- Doxepin Administration : Doxepin is administered and absorbed into the bloodstream.

- First-Pass Metabolism : A significant portion (55-87%) undergoes first-pass metabolism in the liver.

- Cytochrome P450 Enzymatic Activity : CYP2D6 and CYP2C19 catalyze the N-oxidation of doxepin, leading to the formation of doxepin N-oxide.

- Formation of Active Metabolites : Other pathways, such as N-demethylation, yield active metabolites like nordoxepin, which contribute to the antidepressant effects.

The metabolic process emphasizes how drug metabolism can significantly influence therapeutic outcomes and side effects due to variations in enzyme activity among individuals .

Biological Activity

Doxepin N-oxide has been characterized as having minimal biological activity compared to its parent compound, doxepin. Key findings regarding its activity include:

- Lack of Antidepressant Effects : Doxepin N-oxide does not effectively bind to serotonin or norepinephrine receptors, which are critical for the antidepressant effects associated with doxepin. This inactivity highlights its role as an inactive metabolite rather than a therapeutic agent .

- Role in Drug Interactions : While doxepin N-oxide itself lacks significant pharmacological effects, it plays a role in understanding drug interactions and variability in plasma concentrations of doxepin and its metabolites. This variability can impact treatment efficacy and safety profiles .

Comparative Analysis with Other Compounds

The structural characteristics of doxepin N-oxide resemble those of other tricyclic antidepressants; however, its inactivity contrasts sharply with active forms produced by similar compounds. The following table summarizes key comparisons:

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| Doxepin | Antidepressant | Serotonin and norepinephrine reuptake inhibition |

| Nordoxepin | Antidepressant | Active metabolite with similar mechanisms |

| Doxepin N-oxide (E) | Inactive | Does not bind effectively to target receptors |

Case Studies and Research Findings

Several studies have explored the implications of doxepin N-oxide in clinical settings:

- Variability in Therapeutic Outcomes : Research indicates that genetic polymorphisms affecting CYP2D6 and CYP2C19 can lead to significant differences in plasma concentrations of doxepin and its metabolites, including doxepin N-oxide. This variability necessitates careful monitoring in patients undergoing treatment with doxepin to optimize therapeutic outcomes .

- Clinical Implications : In clinical practice, understanding the metabolic profile of doxepin is essential for predicting patient responses to treatment, especially considering that some patients may experience side effects due to higher levels of inactive metabolites like doxepin N-oxide .

Properties

CAS No. |

131523-93-8 |

|---|---|

Molecular Formula |

C19H21NO2 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide |

InChI |

InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ |

InChI Key |

QJCSDPQQGVJGQY-GZTJUZNOSA-N |

Isomeric SMILES |

C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[O-] |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.